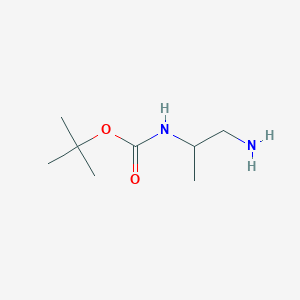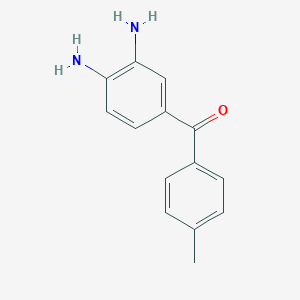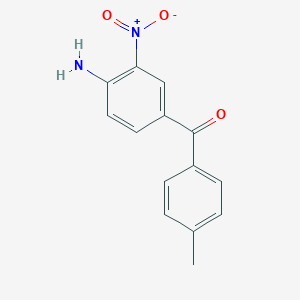
トリス(4-エトキシフェニル)ビスマス
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-ethoxyphenyl)bismuth is an organometallic compound with the molecular formula C24H27BiO3. It is characterized by the presence of three 4-ethoxyphenyl groups attached to a central bismuth atom. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
科学的研究の応用
Tris(4-ethoxyphenyl)bismuth has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a curing agent in rocket fuels
準備方法
Synthetic Routes and Reaction Conditions: Tris(4-ethoxyphenyl)bismuth can be synthesized through the reaction of bismuth trichloride with 4-ethoxyphenylmagnesium bromide in a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
BiCl3+3C8H9MgBr→Bi(C8H9O)3+3MgBrCl
Industrial Production Methods: Industrial production of tris(4-ethoxyphenyl)bismuth involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Types of Reactions:
Oxidation: Tris(4-ethoxyphenyl)bismuth can undergo oxidation reactions, leading to the formation of bismuth(V) compounds.
Reduction: It can be reduced to lower oxidation states of bismuth, although such reactions are less common.
Substitution: The compound can participate in substitution reactions where the 4-ethoxyphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Bismuth(V) derivatives.
Substitution: Various substituted bismuth compounds depending on the reagents used
作用機序
The mechanism of action of tris(4-ethoxyphenyl)bismuth involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity, disrupt cellular processes, and interfere with metal ion homeostasis. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, leading to altered cellular functions .
類似化合物との比較
Triphenylbismuth: Similar structure but lacks the ethoxy groups.
Tris(4-methoxyphenyl)bismuth: Similar structure with methoxy groups instead of ethoxy.
Tris(4-fluorophenyl)bismuth: Contains fluorine atoms instead of ethoxy groups.
Uniqueness: Tris(4-ethoxyphenyl)bismuth is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
特性
IUPAC Name |
tris(4-ethoxyphenyl)bismuthane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDAZHUSYNCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533222 |
Source


|
| Record name | Tris(4-ethoxyphenyl)bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90591-48-3 |
Source


|
| Record name | Tris(4-ethoxyphenyl)bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)











